molecular formula C14H29ClN2O2 B1447871 tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride CAS No. 1803606-65-6

tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride

Cat. No. B1447871
CAS RN: 1803606-65-6
M. Wt: 292.84 g/mol
InChI Key: LHTIWCRFKXHJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1803606-65-6 . It has a molecular weight of 292.85 . The IUPAC name for this compound is tert-butyl (3- ( (cyclopentylmethyl)amino)propyl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12;/h12,15H,4-11H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride is used as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure is key to understanding the relative substitution of the cyclopentane ring, which is crucial in the synthesis process (Ober et al., 2004).

Synthesis of Antiarrhythmic and Hypotensive Agents

Research indicates that compounds related to tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate, like 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, have shown significant hypotensive action. This highlights its potential in developing new antiarrhythmic and hypotensive medications (Chalina et al., 1998).

Cyclizative Atmospheric CO2 Fixation

A study shows the use of tert-butyl hypoiodite (t-BuOI) in atmospheric CO2 fixation with unsaturated amines, leading to the efficient formation of cyclic carbamates. This process involves compounds structurally similar to tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate, signifying its role in environmental chemistry (Takeda et al., 2012).

Photoredox-Catalyzed Amination

Tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate is involved in photoredox-catalyzed amination reactions. These reactions are important for the assembly of complex organic compounds like 3-aminochromones, which have broad applications in organic chemistry (Wang et al., 2022).

Synthesis of Insecticides

This compound has been used in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, demonstrating its utility in agricultural chemistry. These studies show the versatility of tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate in creating effective insect control agents (Brackmann et al., 2005).

Preparation of Pharmaceutical Intermediates

Tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, its role in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, shows its importance in drug development (Tang et al., 2014).

Catalysis in Organic Synthesis

The compound is instrumental in catalyzing N-tert-butoxycarbonylation of amines, which is a significant step in the synthesis of many organic molecules. This process is essential for creating a variety of aromatic, heteroaromatic, and aliphatic N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[3-(cyclopentylmethylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12;/h12,15H,4-11H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTIWCRFKXHJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-65-6
Record name Carbamic acid, N-[3-[(cyclopentylmethyl)amino]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.